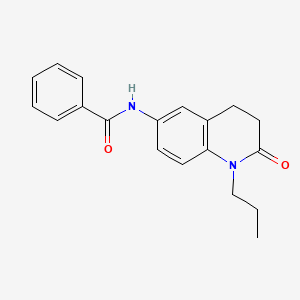

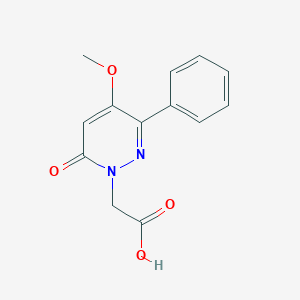

(E)-N-(3-Fluoro-4-methylsulfinylphenyl)-2-phenylethenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Fluorescent Chemosensors

Fluorophores, including those derived from fluorinated compounds similar in functionality to "(E)-N-(3-Fluoro-4-methylsulfinylphenyl)-2-phenylethenesulfonamide," are pivotal in developing chemosensors. These chemosensors can detect a wide range of analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. The unique properties of fluorinated chemosensors make them valuable in biochemical and environmental monitoring applications (Roy, 2021).

Molecular Imaging

Fluorophores, potentially including derivatives or related compounds, are critical in molecular imaging for in vivo cancer diagnosis. Despite the potential toxicity of some fluorophores, their use in low doses for molecular imaging has been encouraged due to their ability to enable real-time detection of cancer with inexpensive and portable equipment. This highlights the importance of fluorinated compounds in developing effective imaging probes for clinical applications (Alford et al., 2009).

Fluoroalkylation in Aqueous Media

The development of fluoroalkylation methods, particularly in aqueous media, is an area of growing interest due to the environmental and biological significance of fluorinated compounds. These methods enable the incorporation of fluorinated groups into molecules, significantly impacting their physical, chemical, and biological properties. The advancements in aqueous fluoroalkylation techniques underscore the versatility and potential applications of fluorinated compounds in pharmaceuticals, agrochemicals, and functional materials (Song et al., 2018).

Fluorinated Alternatives in Environmental and Biological Systems

The transition to fluorinated alternatives for long-chain perfluoroalkyl carboxylic acids and sulfonic acids, possibly including compounds like "this compound," reflects ongoing efforts to mitigate environmental and health impacts. These alternatives are being explored for their potential to reduce the persistence and bioaccumulation associated with traditional perfluorinated compounds, highlighting the ongoing research and development in safer, more sustainable fluorinated materials (Wang et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-N-(3-fluoro-4-methylsulfinylphenyl)-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3S2/c1-21(18)15-8-7-13(11-14(15)16)17-22(19,20)10-9-12-5-3-2-4-6-12/h2-11,17H,1H3/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSXWABWGDTSMQ-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=C(C=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)C1=C(C=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2384676.png)

![2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2384683.png)

![2-(4-Chlorophenyl)sulfonylbenzo[f]chromen-3-one](/img/structure/B2384690.png)